N-(2-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine, also known as 4-(4-methylphenyl)-2-[[(2-chlorophenyl)imino]methyl]-1-piperazinyl]amine, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CBP and belongs to the class of piperazine derivatives. CBP has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
CBP acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also modulates the activity of other neurotransmitters, including norepinephrine and acetylcholine. CBP's mechanism of action is complex and involves the modulation of multiple neurotransmitter systems.
Biochemical and Physiological Effects:
CBP has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are two important neurotransmitters involved in the regulation of mood and behavior. CBP has also been found to modulate the activity of other neurotransmitters, including norepinephrine and acetylcholine. These effects contribute to CBP's potential therapeutic applications in the treatment of psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CBP has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent and selective activity at dopamine and serotonin receptors. However, CBP also has some limitations for use in lab experiments. It has poor solubility in water and requires the use of organic solvents for preparation. CBP is also relatively unstable and can degrade over time, which can complicate experiments.
Zukünftige Richtungen
There are several future directions for research on CBP. One potential direction is to further explore its potential therapeutic applications in the treatment of psychiatric disorders, including schizophrenia, depression, and anxiety disorders. Another direction is to investigate the potential of CBP as a tool for studying the neurobiology of these disorders. Additionally, further research is needed to optimize the synthesis and stability of CBP for use in lab experiments.
Synthesemethoden
CBP can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with N-(2-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine(N-(2-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinaminemethylphenyl)-1,2-diamine in the presence of acetic acid and ethanol. Another method involves the reaction of 2-chlorobenzaldehyde with N-(2-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinamine(N-(2-chlorobenzylidene)-4-(4-methylphenyl)-1-piperazinaminemethylphenyl)-1-piperazinecarboxamide in the presence of acetic acid and ethanol. These methods have been optimized to produce high yields of CBP with high purity.
Wissenschaftliche Forschungsanwendungen
CBP has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antipsychotic activity and has been studied for its potential use in the treatment of schizophrenia and other psychotic disorders. CBP has also been found to exhibit antidepressant and anxiolytic activity and has been studied for its potential use in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
(Z)-1-(2-chlorophenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3/c1-15-6-8-17(9-7-15)21-10-12-22(13-11-21)20-14-16-4-2-3-5-18(16)19/h2-9,14H,10-13H2,1H3/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYULTOPNWMPUNL-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-chlorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.